molecular formula C22H30Cl2N2O3S B4312737 N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE

Cat. No.: B4312737
M. Wt: 473.5 g/mol
InChI Key: NOESHLVMYUJQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE is a complex organic compound characterized by its adamantylmethyl group and sulfonylbenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the adamantylmethyl precursor. The adamantylmethyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the sulfonylation of the benzamide moiety. The bis(2-chloroethyl)amino group is then added through a nucleophilic substitution reaction. The overall process requires careful control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The adamantylmethyl group provides steric hindrance, while the sulfonylbenzamide moiety can form hydrogen bonds and other interactions with target molecules. The bis(2-chloroethyl)amino group may undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantylmethyl)-2-chloro-5-{3-[(3-hydroxypropyl)amino]propyl}benzamide
  • N-(1-adamantylmethyl)-2-chloroethanimidamide hydrochloride

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE is unique due to its combination of an adamantylmethyl group and a sulfonylbenzamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-[bis(2-chloroethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N2O3S/c23-5-7-26(8-6-24)30(28,29)20-3-1-19(2-4-20)21(27)25-15-22-12-16-9-17(13-22)11-18(10-16)14-22/h1-4,16-18H,5-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOESHLVMYUJQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE
Reactant of Route 2
N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(ADAMANTAN-1-YL)METHYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.